REACTION_CXSMILES
|
O[C:2]1[CH:7]=[C:6]([CH:8]=[N:9][OH:10])[CH:5]=[CH:4][N:3]=1>C(O)(C)C>[N:3]1[CH:4]=[CH:5][C:6]([CH:8]=[N:9][OH:10])=[CH:7][CH:2]=1
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=CC(=C1)C=NO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C=NO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |